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Compound of Interest

Compound Name: Fluprostenol serinol amide

CAS No.: 1176658-85-7

Cat. No.: B563718

Get Quote

Content Type: Technical Whitepaper / Research Protocol Subject: Chemical Probe

Characterization & Experimental Application Status: Research Use Only (RUO)[1][2]

Executive Summary
Fluprostenol Serinol Amide (Flu-SA) is a synthetic, metabolically stable analog of

Prostaglandin F2α 2-glyceryl ester (PGF2α-GE).[1][2][3][4] It represents a critical intersection

between the endocannabinoid system and the arachidonic acid cascade.

While the endogenous metabolite PGF2α-GE is rapidly hydrolyzed, Flu-SA utilizes a serinol

amide headgroup to mimic the glycerol backbone of the endogenous lipid while resisting

enzymatic hydrolysis by fatty acid amide hydrolase (FAAH) and other esterases.[1][2] This

unique structural property makes Flu-SA an essential chemical probe for distinguishing

Prostamide Receptor signaling from classical FP Receptor activation, particularly in ocular

hypertension and neuropharmacology research.[1][2]
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Flu-SA is distinct from common glaucoma therapeutics like Bimatoprost (an ethyl amide) or

Travoprost (an isopropyl ester).[1][2] Its serinol headgroup provides a higher degree of polarity

and structural homology to the endogenous monoacylglycerol signaling lipids.

Structural Specifications
Property Specification

IUPAC Name

N-[(2-hydroxy-1-

hydroxymethyl)ethyl]-9α,11α,15R-trihydroxy-16-

(3-trifluoromethyl)phenoxy)-17,18,19,20-

tetranor-prosta-5Z,13E-dien-1-amide

CAS Number 1176658-85-7

Molecular Formula C₂₆H₃₆F₃NO₇

Molecular Weight 531.6 Da

Structural Motif
PGF2α core + Serinol (2-amino-1,3-

propanediol) Amide Linker

Purity Standard ≥98% (HPLC)

Solubility & Stability Profile
Unlike free acids, the amide linkage confers stability in neutral pH, but the hydroxyl-rich serinol

group alters solubility compared to hydrophobic esters.[1][2]
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Solvent Solubility Limit Notes

Ethanol ~30 mg/mL
Preferred for stock solutions.[1]

[2] Purge with Argon.

DMSO ~20 mg/mL

Hygroscopic; use anhydrous

DMSO to prevent hydrolysis

over long-term storage.[1][2]

DMF ~30 mg/mL
Suitable for organic synthesis

applications.[2]

PBS (pH 7.2) ~10 mg/mL

Critical: Only stable for <24

hours. Prepare fresh for

aqueous assays.

Pharmacological Mechanism: The "Prostamide"
Hypothesis
The primary research utility of Flu-SA is to test the Dual-Action Hypothesis.[1][2]

The Endocannabinoid Connection: The endocannabinoid 2-Arachidonyl Glycerol (2-AG) is

oxidized by COX-2 to form Glyceryl Prostaglandins (e.g., PGF2α-GE).[1][2]

The Instability Problem: PGF2α-GE is chemically unstable and rapidly hydrolyzed to PGF2α

(free acid).[1][2] This makes it difficult to determine if the intact glyceryl ester has its own

receptor activity.

The Flu-SA Solution: Flu-SA mimics the geometry of PGF2α-GE but replaces the labile ester

bond with a robust amide bond.[1][2] If a biological response is observed with Flu-SA (which

does not hydrolyze to the free acid), it provides evidence for a distinct "Prostamide/Glyceryl-

PG Receptor" rather than the classical FP receptor.[1][2]

Signaling Pathway Visualization
The following diagram illustrates the divergence between Classical FP signaling and the

putative Prostamide pathway probed by Flu-SA.
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Figure 1: Mechanistic divergence.[1][2] Flu-SA acts as a stable surrogate for the unstable

PGF2α-GE, allowing researchers to isolate Prostamide Receptor activity from FP Receptor

activity.[1][2]
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Experimental Protocols
Stock Solution Preparation (Inert Atmosphere)
Flu-SA contains double bonds susceptible to oxidation.[1][2] Proper handling is required to

maintain the integrity of the probe.

Solvent Choice: Use absolute Ethanol (anhydrous) for the primary stock (10 mg/mL).[2]

Dissolution: Vortex gently. If the compound is supplied as a methyl acetate solution,

evaporate the solvent under a gentle stream of Nitrogen or Argon before reconstituting in

Ethanol.

Storage: Aliquot into amber glass vials (silanized preferred). Purge the headspace with

Argon gas before capping. Store at -20°C.

In Vitro Calcium Mobilization Assay
To differentiate Flu-SA activity from free acid activity, use a cell line expressing the FP receptor

(e.g., HEK-293/FP) alongside a Null cell line or one expressing the putative prostamide target.

[1][2]

Protocol Steps:

Seeding: Plate cells at 50,000 cells/well in 96-well black-wall plates. Incubate 24h.

Dye Loading: Load cells with Fluo-4 AM (calcium indicator) in HBSS + 20mM HEPES for 45

mins at 37°C.

Compound Prep:

Dilute Flu-SA stock (Ethanol) into HBSS.[1][2]

Control: Prepare Fluprostenol Free Acid in parallel.[2]

Constraint: Ensure final Ethanol concentration is <0.1% to avoid solvent artifacts.

Addition: Add compounds via automated injector.
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Measurement: Record fluorescence (Ex 494nm / Em 516nm) every 1 second for 60

seconds.

Analysis:

If Flu-SA triggers Ca2+ flux in FP-null cells (where Free Acid fails), this confirms non-FP

mediated signaling.[1][2]

If Flu-SA triggers Ca2+ flux only in FP-expressing cells, check for hydrolysis artifacts using

LC-MS/MS on the supernatant.[1][2]

Metabolic Stability Assay (FAAH Resistance)
This protocol verifies that your observed effects are due to Flu-SA and not its hydrolysis

product.[1][2]

Component Concentration

Buffer Tris-HCl (pH 8.0 or 9.0)

Enzyme
Recombinant FAAH (Fatty Acid Amide

Hydrolase)

Substrate Flu-SA (10 µM)

Reference
Anandamide (Positive Control - Rapid

Hydrolysis)

Method:

Incubate Flu-SA with FAAH at 37°C.

Take aliquots at 0, 15, 30, 60 min.

Quench with ice-cold Acetonitrile.

Analyze via LC-MS/MS monitoring for the parent ion (531.6 Da) vs. the free acid ion.[1][2]
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Expected Result: Flu-SA should show >90% stability over 60 mins, whereas Anandamide

should degrade >50%.

Comparative Pharmacology Data
The following table summarizes the functional differences between Flu-SA and related analogs,

based on consensus in prostamide literature.

Compound
Chemical
Class

FP Receptor
Affinity (Ki)

Hydrolysis
Susceptibility

Primary
Research Use

Fluprostenol

(Free Acid)
Prostaglandin High (~1-3 nM)

N/A (Already

Hydrolyzed)

FP Receptor

Positive Control

Bimatoprost Ethyl Amide Low/Moderate*

Low (Slow

corneal

hydrolysis)

Glaucoma

Therapeutic

Flu-SA Serinol Amide Negligible
Very Low

(Resistant)

Prostamide

Pathway Probe

PGF2α-Glyceryl

Ester
Glyceryl Ester Low High (Rapid)

Endogenous

Metabolite

*Note: Bimatoprost affinity is controversial; it binds poorly to the isolated FP receptor but

activates signaling in intact tissue, potentially via the Prostamide receptor.[2]

Safety & Compliance (RUO)
Designation: Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

[2][5]

Hazard Identification:

Potent biological lipid.[2][6] Handle with gloves and eye protection.

Avoid aerosolization.[2]
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Accidental exposure (absorption) may induce smooth muscle contraction

(bronchoconstriction, uterine contraction).[1][2] Pregnant researchers should exercise

extreme caution.

Disposal: Dispose of as hazardous chemical waste via incineration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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